3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
The compound “3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene group, and a tetrahydroisoquinoline group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and thiophene groups would contribute to the aromaticity of the molecule, while the tetrahydroisoquinoline group would introduce a cyclic amine structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, Schiff’s bases can react with phenylacetic acid in the presence of SOCl2 to form β-lactams .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- The synthesis of compounds structurally related to 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves complex reactions, including oxidative cross-coupling and intramolecular annulation processes. For instance, an iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a rapid pathway to (2-thienyl)benzamide skeletons, which can be further transformed into thiophene-fused 1-isoquinolinones through copper-catalyzed intramolecular annulation (Tan, Ran, & You, 2018).
- The structural elucidation of related compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, has been achieved through single crystal X-ray structure determination, providing insights into the stability of these structures via intermolecular hydrogen bonds, π–π, CH–π interactions, and van der Waals forces (Abbasi et al., 2011).
Potential Biological Activities
- Some derivatives, closely related to this compound, exhibit significant antibacterial and antitubercular activities. A novel series of analogs have been synthesized and showed promising results against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents (Rao & Subramaniam, 2015).
properties
IUPAC Name |
3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNGQHPYKLHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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